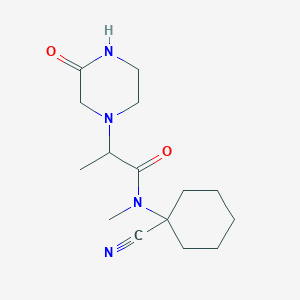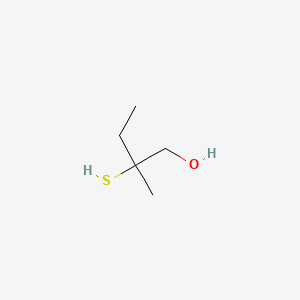
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a methyl group, and a 3-oxopiperazin-1-yl moiety, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide typically involves multiple steps, starting with the formation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide may have biological activity and could be explored for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal applications could include its use as a therapeutic agent. Research into its pharmacokinetics, pharmacodynamics, and toxicity would be necessary to determine its suitability for medical use.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
N-(1-cyanocyclohexyl)acetamide: This compound is structurally similar but lacks the 3-oxopiperazin-1-yl moiety.
N-methyl-2-(3-oxopiperazin-1-yl)propanamide: This compound lacks the cyanocyclohexyl group.
Uniqueness: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide is unique due to the combination of the cyanocyclohexyl group and the 3-oxopiperazin-1-yl moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12(19-9-8-17-13(20)10-19)14(21)18(2)15(11-16)6-4-3-5-7-15/h12H,3-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARRKFALPAOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)

![N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2948306.png)
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)



![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2948323.png)
